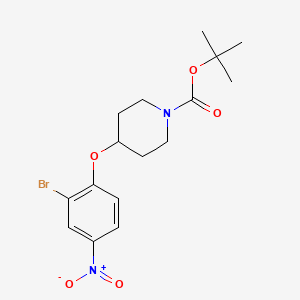

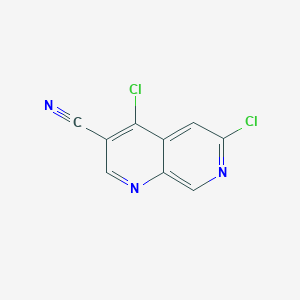

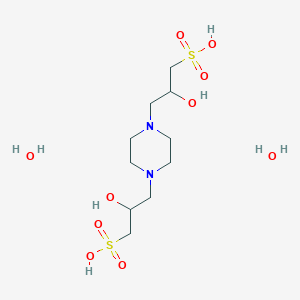

![molecular formula C8H16N2 B1320739 2,7-Diazaspiro[4.5]decane CAS No. 40865-50-7](/img/structure/B1320739.png)

2,7-Diazaspiro[4.5]decane

説明

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives has been explored through various methods. One approach involves the efficient synthesis of 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones using a one-pot reaction. This method utilizes a zwitterionic intermediate formed by the addition of triphenylphosphine to diaroylacetylenes, which is then trapped by a Knoevenagel condensation product prepared in situ . Another synthesis route reported is the creation of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates using focused microwave irradiation (MWI) in solvent-free conditions, catalyzed by p-toluenesulfonic acid . Additionally, the synthesis of all four stereoisomers of a related compound, 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, has been achieved starting from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate .

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decane derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates was characterized by melting point, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), one-dimensional nuclear magnetic resonance (NMR), and two-dimensional Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy . Another study reported the molecular mechanics energy minimization techniques and related structural parameters for a derivative, highlighting the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives . The compound 1,4-diazaspiro[4.5]decane-2,3-dione was found to crystallize with two independent molecules in the asymmetric unit, displaying two different styles of co-operative hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of diazaspiro[4.5]decane derivatives is diverse. The cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives leads to the formation of 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives, which can further react with hydrazine hydrate to yield pyrazolecarbohydrazide derivatives. These can undergo intramolecular cyclization to afford 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro[4.5]decane derivatives are determined by their molecular structure and substituents. The melting points, elemental composition, and spectroscopic data provide a comprehensive understanding of these compounds. For example, the 1,4-diazaspiro[4.5]decane-2,3-dione derivative exhibits distinct hydrogen bonding patterns, which could influence its physical properties and potential applications . The use of focused microwave irradiation in the synthesis of certain derivatives suggests that these compounds can be synthesized efficiently, which is beneficial for their potential use in various applications .

科学的研究の応用

Supramolecular Arrangements

- Crystallographic Analysis : The crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, including 2,7-Diazaspiro[4.5]decane, reveals their solvent-free crystals and the role of substituents in supramolecular arrangements. This has implications for understanding and manipulating molecular interactions and crystal structures (Graus et al., 2010).

NMR Analysis

- Relative Configuration by NMR : The relative configuration of 1,4‐diazaspiro[4.5]decanes, including 2,7-Diazaspiro[4.5]decane, has been analyzed using 13C, 15N, and 17O NMR. This research offers insights into their stereochemistry and tautomeric equilibrium, which are vital for understanding their chemical properties (Guerrero-Alvarez et al., 2004).

Synthesis and Functionalization

- Synthesis of Spirocyclic Systems : The synthesis of methyl-substituted spirocyclic systems, including 2,7-Diazaspiro[4.5]decane, has been developed. These systems are important for pharmaceutical applications and allow for further functionalization (Smith et al., 2016).

- One-Step Synthesis : A novel one-step synthesis method for diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been developed, which is significant for creating complex molecular structures more efficiently (Li et al., 2014).

Structural Studies

- Crystal Structure Analysis : Studies like those by Rohlíček et al. (2010)

have analyzed the crystal structure of compounds like (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, providing insights into their molecular conformation and hydrogen bonding patterns. This is crucial for understanding the physical and chemical properties of these compounds (Rohlíček et al., 2010).

Drug Discovery Applications

- Potential in Hypertension Treatment : Compounds based on 2,7-Diazaspiro[4.5]decane have been identified as potent inhibitors in treating hypertension, indicating its potential in medicinal chemistry (Kato et al., 2013).

Designing Novel Scaffolds

- Inspiration from Natural Products : The design of novel spiro scaffolds, inspired by bioactive natural products, includes structures like 2,7-Diazaspiro[4.5]decane. These are significant for developing new pharmaceuticals (Jenkins et al., 2009).

Fluorination Effects

- Influence of Fluorination : Studies like Simić et al. (2021) have investigated the effects of fluorination on compounds like 1,3-diazaspiro[4.5]decane, providing insights into how such modifications affect molecular interactions and crystal structures (Simić et al., 2021).

Synthesis Methodology

- Efficient Synthesis Methods : Research on efficient synthesis methods for compounds like 1,3-diazaspiro[4.5]decane-2,4-dione showcases advancements in chemical synthesis techniques, making the production of these compounds more accessible (Pardali et al., 2021).

特性

IUPAC Name |

2,9-diazaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(6-9-4-1)3-5-10-7-8/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLTYXRTDQXURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC2)CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595257 | |

| Record name | 2,7-Diazaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diazaspiro[4.5]decane | |

CAS RN |

40865-50-7 | |

| Record name | 2,7-Diazaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

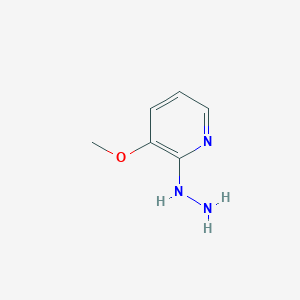

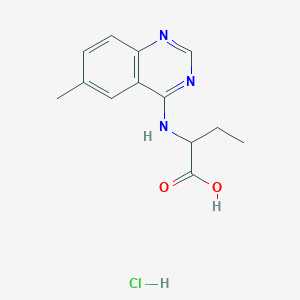

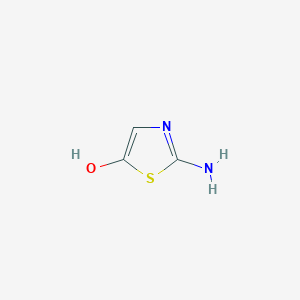

![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)

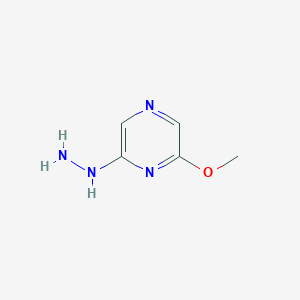

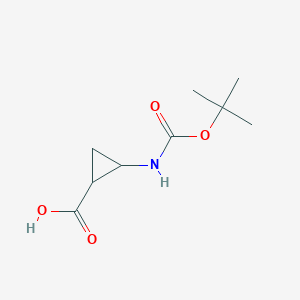

![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)